molecular formula C14H15ClN2 B13756629 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- CAS No. 5778-90-5

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO-

Cat. No.: B13756629
CAS No.: 5778-90-5
M. Wt: 246.73 g/mol
InChI Key: KUXRCNIQUKGCGU-UHFFFAOYSA-N
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Description

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- is a complex organic compound with a unique structure that combines a cycloheptane ring fused with a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-CHLORO- is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of an amino group and a chlorine atom on the quinoline ring makes it particularly interesting for various applications.

Properties

CAS No.

5778-90-5

Molecular Formula

C14H15ClN2

Molecular Weight

246.73 g/mol

IUPAC Name

4-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C14H15ClN2/c15-11-7-4-6-10-13(16)9-5-2-1-3-8-12(9)17-14(10)11/h4,6-7H,1-3,5,8H2,(H2,16,17)

InChI Key

KUXRCNIQUKGCGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N=C3C(=C2N)C=CC=C3Cl

Origin of Product

United States

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